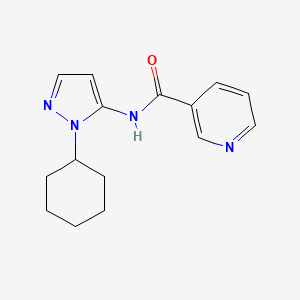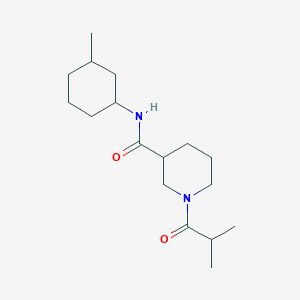
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as MXE, is a synthetic dissociative drug. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative effects. However, it has also been studied for its potential applications in scientific research.
作用機序
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory processes. This results in a dissociative state, characterized by feelings of detachment from one's surroundings and a distorted sense of time and space. N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide also inhibits the reuptake of dopamine, a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects:
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause respiratory depression at high doses. It also causes changes in brain activity, including alterations in EEG patterns and changes in regional blood flow.
実験室実験の利点と制限
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of glutamate in various neurological disorders. It also has a relatively long half-life, which allows for longer experiments. However, N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has some limitations as well. It has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. It also has a high potential for abuse, which could make it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide. One area of interest is its potential as a treatment for depression and other mood disorders. N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been shown to have rapid antidepressant effects in animal models, and further research could explore its potential as a clinical treatment. Another area of interest is its potential as a tool for studying the neurobiology of addiction. N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction. Finally, further research could explore the safety and efficacy of N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide in clinical trials, with the goal of developing new treatments for neurological disorders.
合成法
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide is synthesized by reacting 3-methylcyclohexanone with 2-methylamino-2-phenylpropan-1-one in the presence of a reducing agent and a catalyst. The resulting product is then reacted with piperidine-3-carboxylic acid to form N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide.
科学的研究の応用
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have similar effects to ketamine and PCP, including NMDA receptor antagonism and dopamine reuptake inhibition. These effects make it a potential tool for studying the neurobiology of addiction, depression, and schizophrenia.
特性
IUPAC Name |
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-12(2)17(21)19-9-5-7-14(11-19)16(20)18-15-8-4-6-13(3)10-15/h12-15H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMVIPRBBSNNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2CCCN(C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)


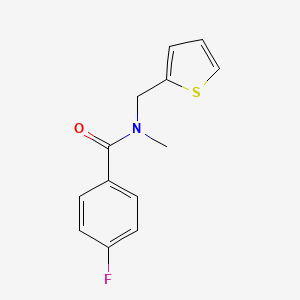
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
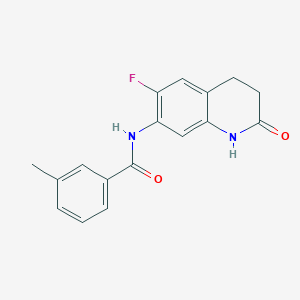
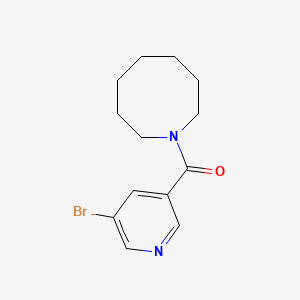
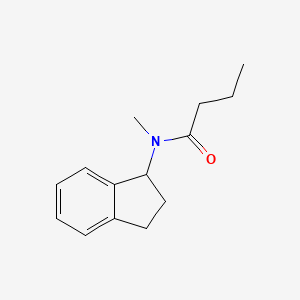
![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
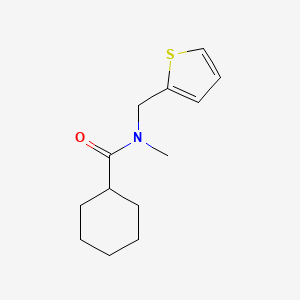
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)

